molecular formula C8H7N3O3 B11728033 6-Nitrobenzoxazole-2-methanamine CAS No. 944897-51-2

6-Nitrobenzoxazole-2-methanamine

Cat. No.: B11728033
CAS No.: 944897-51-2
M. Wt: 193.16 g/mol
InChI Key: VTSCOUKLGUCRDN-UHFFFAOYSA-N
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Description

6-Nitrobenzoxazole-2-methanamine is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a nitro group at the sixth position and an amine group at the second position of the benzoxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitrobenzoxazole-2-methanamine typically involves the reaction of 2-aminophenol with nitrobenzaldehyde under specific conditions. One common method includes the use of ethanol as a solvent and lead tetraacetate as a catalyst. The reaction is carried out under reflux conditions, followed by further reactions with hydrochloric acid, sodium nitrite, and sodium azide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as nanocatalysts and metal catalysts are often employed to improve efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 6-Nitrobenzoxazole-2-methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Nitrobenzoxazole-2-methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Nitrobenzoxazole-2-methanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: 6-Nitrobenzoxazole-2-methanamine is unique due to the presence of both nitro and amine groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

CAS No.

944897-51-2

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

(6-nitro-1,3-benzoxazol-2-yl)methanamine

InChI

InChI=1S/C8H7N3O3/c9-4-8-10-6-2-1-5(11(12)13)3-7(6)14-8/h1-3H,4,9H2

InChI Key

VTSCOUKLGUCRDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)CN

Origin of Product

United States

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